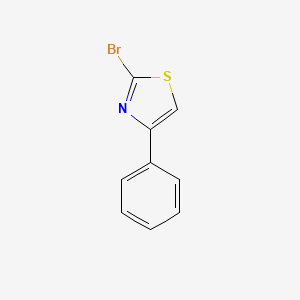

2-Bromo-4-phenylthiazole

描述

Overview of Thiazole (B1198619) Chemistry and its Significance in Contemporary Research

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. tandfonline.comkuey.net Its unique aromatic ring structure is a fundamental component of numerous naturally occurring and synthetic compounds with significant biological importance, most notably Vitamin B1 (thiamine). kuey.netimp.kiev.ua The thiazole nucleus is also integral to the structure of many FDA-approved drugs, including antimicrobial agents like sulfathiazole, anti-inflammatory drugs such as meloxicam, and antiretroviral medications like ritonavir. fabad.org.trijper.org

The significance of thiazoles in contemporary research stems from their diverse pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. imp.kiev.uafabad.org.trjetir.orgmdpi.com The pioneering work of Hofmann and Hantzsch in the late 19th century laid the foundation for thiazole chemistry, leading to extensive research into its synthesis and derivatization. tandfonline.comijper.orgmdpi.com Beyond medicine, thiazole derivatives are also crucial in other areas, serving as components in dyes, photographic sensitizers, and accelerators for vulcanizing rubber. tandfonline.comkuey.net The ease of synthesis and the ability to readily introduce various functional groups onto the thiazole ring make it an attractive scaffold for developing novel compounds with tailored properties. jetir.org

Contextualizing 2-Bromo-4-phenylthiazole within the Broader Thiazole Landscape

Within the vast family of thiazole derivatives, this compound (C₉H₆BrNS) occupies a strategic position as a key synthetic intermediate. Its structure features a stable thiazole core substituted with a phenyl group at the 4-position and a highly reactive bromine atom at the 2-position. The phenyl group enhances the molecule's lipophilicity, which can influence its cellular uptake and bioavailability, while the bromine atom serves as a versatile handle for further chemical modifications. evitachem.comsmolecule.com

The reactivity of the C-Br bond at the 2-position allows for a wide range of chemical transformations, particularly nucleophilic substitution reactions. smolecule.com This makes this compound a valuable building block for the synthesis of more complex, polysubstituted thiazole derivatives. Researchers utilize this compound to introduce various functionalities, such as amino, thiol, or alkoxy groups, thereby creating libraries of novel compounds for screening in drug discovery and materials science. mst.edu For instance, it can be used to synthesize 2-aminated azole derivatives, which are of significant interest in medicinal chemistry. mst.edu

Historical Perspectives on the Development and Study of Halogenated Thiazoles

The study of thiazoles began in earnest with the development of the Hantzsch thiazole synthesis in 1887, a method that involves the reaction of α-haloketones with thioamides and remains a fundamental approach for constructing the thiazole ring. tandfonline.commdpi.com The introduction of halogen atoms, such as bromine, onto the thiazole scaffold represented a significant advancement in the field. It was discovered that halogen substituents could profoundly influence the physicochemical and biological properties of the parent molecule. mdpi.comacs.org

The development of methods for direct halogenation of pre-formed thiazole rings, such as using molecular bromine or N-Bromosuccinimide (NBS), provided more versatile routes to compounds like this compound. These halogenated thiazoles often exhibit enhanced biological activity compared to their non-halogenated counterparts. nih.govmdpi.com For example, structure-activity relationship (SAR) studies have frequently shown that the presence of a halogen atom on a phenyl ring attached to a thiazole core is beneficial for antimicrobial and trypanocidal activity. ijper.orgmdpi.com This has driven further research into the synthesis and evaluation of a wide array of halogenated thiazole derivatives for various therapeutic applications. acs.orgmdpi.com

Defining the Academic Research Scope for this compound

The academic research scope for this compound is primarily centered on its utility as a chemical building block and a scaffold for developing new functional molecules. Its applications span several key areas:

Medicinal Chemistry: The compound is extensively used as an intermediate in the synthesis of novel therapeutic agents. Research focuses on creating derivatives with potential antimicrobial, antifungal, and anticancer properties by exploiting the reactive bromine atom to introduce diverse pharmacophores. evitachem.com

Organic Synthesis: this compound is a model substrate for studying various chemical reactions, including nucleophilic substitutions, oxidations, and reductions. This allows chemists to explore new synthetic methodologies and expand the toolbox of reactions available for modifying heterocyclic systems.

Materials Science: The structural and electronic properties of the thiazole ring make it a candidate for inclusion in advanced materials. Research in this area involves using this compound to synthesize dyes, biocides, and polymers with specific optical or electronic characteristics. smolecule.com

Structural Chemistry: The compound itself has been the subject of structural studies, such as X-ray crystallography, to understand its molecular geometry and intermolecular interactions in the solid state. nih.govresearchgate.netresearchgate.net These studies provide fundamental insights into its physical properties and how it interacts with other molecules. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-4-phenyl-1,3-thiazole | |

| Molecular Formula | C₉H₆BrNS | sigmaaldrich.com |

| Molecular Weight | 240.12 g/mol | sigmaaldrich.com |

| CAS Number | 57516-16-2 | sigmaaldrich.com |

| Appearance | Crystalline Solid | nih.gov |

| Boiling Point | 330.536 °C at 760 mmHg | |

| Melting Point | 327–328 K (54-55 °C) | nih.govresearchgate.netresearchgate.net |

| Density | 1.563 g/cm³ |

Table 2: Comparative Analysis of Synthesis Methods for this compound

| Synthesis Method | Precursor(s) | Reagents | Key Conditions | Yield | Source(s) |

| Sandmeyer-type Reaction | 4-phenyl-2-aminothiazole | CuBr₂, n-Butyl nitrite (B80452) | Acetonitrile, 333 K, 15 min | 53% | nih.govresearchgate.netresearchgate.net |

| Direct Bromination | 2-Amino-4-phenylthiazole (B127512) | Molecular bromine (Br₂) | Dioxane or CH₂Cl₂, Room Temp, 1-2 hours | 80-86% | |

| Microwave-Assisted Hantzsch & Bromination | 2-bromoacetophenone, thiourea (B124793) | Br₂ in dioxane | Microwave (70W, 10-15 min) for intermediate, then bromination | 75-90% (for intermediate) | |

| Amination of Halogenated Precursor | This compound | Various amines, DMF | Ru/C catalyst, LiOtBu, 80 °C, 8 h | Good to Excellent | mst.edu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZLTINVLOBXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432844 | |

| Record name | 2-Bromo-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57516-16-2 | |

| Record name | 2-Bromo-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57516-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Phenylthiazole and Its Derivatives

Classical and Modern Synthetic Routes to 2-Bromo-4-phenylthiazole

The preparation of this compound can be achieved through various synthetic pathways, ranging from traditional methods to more contemporary approaches.

A well-established method for the synthesis of this compound involves the diazotization of 2-amino-4-phenylthiazole (B127512) followed by a Sandmeyer-type reaction. researchgate.netnih.govresearchgate.net In a typical procedure, 2-amino-4-phenylthiazole and copper(I) bromide (CuBr) are dissolved in acetonitrile. researchgate.netnih.gov To this solution, n-butyl nitrite (B80452) is added, and the mixture is heated to 333 K. researchgate.netnih.govresearchgate.net The reaction is generally complete within a short period, approximately 15 minutes. researchgate.netnih.gov

The process involves the in-situ formation of a diazonium salt from the 2-amino group, which is then substituted by a bromine atom from the copper(I) bromide. After the reaction, the solvent is removed, and the resulting residue is purified. This purification is typically carried out by dissolving the crude product in an organic solvent like ethyl acetate (B1210297), washing with an aqueous ammonia (B1221849) solution to remove copper salts, and then drying the organic layer. researchgate.netnih.gov Final purification is often achieved through column chromatography on silica (B1680970) gel. researchgate.netnih.gov This method is also applicable to the synthesis of other 2-bromothiazole (B21250) derivatives.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-4-phenylthiazole |

| Reagents | n-Butyl Nitrite, Copper(I) Bromide |

| Solvent | Acetonitrile |

| Temperature | 333 K |

The Hantzsch thiazole (B1198619) synthesis is a cornerstone method for the formation of the thiazole ring and can be adapted to produce this compound precursors. mdpi.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.govtandfonline.com For the synthesis of 2-amino-4-phenylthiazole, the precursor to this compound, phenacyl bromide (an α-bromoketone) is reacted with thiourea. nanobioletters.comderpharmachemica.com This cyclocondensation reaction is often carried out in a solvent such as ethanol (B145695) under reflux conditions. nanobioletters.comderpharmachemica.commdpi.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles by varying the α-haloketone and the thiourea derivative. nih.govtandfonline.com For instance, using N-substituted thioureas leads to the formation of N-substituted 2-aminothiazoles. tandfonline.com The reaction is known for its efficiency and the ability to produce the desired thiazole derivatives in good yields. mdpi.com The resulting 2-amino-4-phenylthiazole can then be converted to this compound as described in the previous section.

Recent advancements have focused on making this process more environmentally friendly and efficient, employing catalysts like copper silicate (B1173343) or using microwave irradiation to accelerate the reaction. nanobioletters.comtandfonline.com Solid-phase synthesis techniques have also been developed, where a thiourea intermediate resin is cyclized with an α-bromoketone. acs.org

An alternative approach to thiazole synthesis involves a one-pot, three-component reaction. This method can be used to synthesize various Hantzsch thiazole derivatives. mdpi.com In this reaction, a substituted benzaldehyde, an α-bromoacetyl derivative, and thiourea are reacted together. mdpi.com For instance, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, substituted benzaldehydes, and thiourea can be condensed in the presence of a reusable catalyst like silica-supported tungstosilicic acid. mdpi.com This reaction can be performed under conventional heating or ultrasonic irradiation, with the latter often leading to shorter reaction times. mdpi.com

Another variation involves the reaction of substituted benzaldehydes and cyclopropyl-methyl ketone to form chalcones, which are then used to synthesize more complex thiazole derivatives. sapub.org While not a direct route to this compound, these multicomponent reactions highlight the flexibility of thiazole synthesis, allowing for the introduction of various substituents onto the thiazole ring. mdpi.com

A highly efficient and chemoselective method for the synthesis of 2-aminothiazole (B372263) derivatives has been developed, which can serve as a precursor route to this compound. semanticscholar.orgscite.airesearchgate.netscispace.com This method involves the α-bromination of a β-ethoxyacrylamide derivative using a brominating agent like N-bromosuccinimide (NBS) in a mixture of dioxane and water at low temperatures. semanticscholar.org This step is highly selective, avoiding bromination of the phenyl ring or the nitrogen atom. semanticscholar.org

Following the bromination, thiourea is added to the reaction mixture, and heating promotes the cyclization to form the 2-aminothiazole ring. semanticscholar.org This one-pot procedure is advantageous as it avoids the isolation of sensitive intermediates and typically results in excellent yields of the desired 2-aminothiazole carboxamide. semanticscholar.orgscite.airesearchgate.netscispace.com This aminothiazole can then undergo a Sandmeyer-type reaction to yield the corresponding 2-bromothiazole.

Table 2: Key Steps in the One-Pot Aminothiazole Synthesis

| Step | Description | Reagents | Conditions |

|---|---|---|---|

| 1 | Chemoselective α-bromination | N-Bromosuccinimide (NBS) | Dioxane-water, low temperature |

Derivatization Strategies for this compound

This compound is a valuable intermediate for the synthesis of a variety of substituted thiazole derivatives due to the reactivity of the bromine atom at the 2-position.

The bromine atom at the 2-position of this compound is susceptible to nucleophilic substitution, making it a key functional group for derivatization. One common derivatization strategy is the introduction of N-substituted amino groups to form N-substituted 2-aminothiazole derivatives. This can be achieved through coupling reactions with various amines.

For example, 2-bromothiazoles can be reacted with amines in the presence of a palladium catalyst to form N-aryl or N-alkyl substituted 2-aminothiazoles. researchgate.net Another approach involves the reaction of this compound with a primary or secondary amine, often under conditions that facilitate nucleophilic aromatic substitution. This allows for the synthesis of a diverse library of 2-aminothiazole derivatives with various substituents on the amino group, which is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Furthermore, the 2-amino group of a pre-formed 2-aminothiazole can be acylated with various acyl chlorides to produce N-acyl-2-aminothiazole derivatives. nih.gov These reactions demonstrate the utility of this compound as a versatile building block for the synthesis of more complex and potentially biologically active molecules.

Palladium-Catalyzed Reactions (e.g., Sonogashira Reaction) at the Bromo-Substituted Position

The bromine atom at the 2-position of the this compound ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, a powerful method for forming carbon-carbon bonds between sp2-hybridized carbons and terminal alkynes, is a prime example. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and a base. wikipedia.orgrsc.org

The reactivity of the aryl or vinyl halide is a critical factor in the Sonogashira reaction, with the general trend being that iodides are more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org This difference in reactivity allows for selective couplings. For instance, it is possible to selectively couple an aryl iodide in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org

Ligand-free palladium acetate (Pd(OAc)2) has been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives, even at very low catalyst loadings (0.1-0.001 mol %). researchgate.net This method is particularly effective with activated aryl bromides, offering an economically and environmentally favorable synthetic route. researchgate.net However, challenges may arise with strongly deactivated or sterically hindered aryl bromides. researchgate.net

In a typical Sonogashira coupling, a variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ being the most common. libretexts.org The reaction conditions, including the choice of solvent and base, can significantly influence the outcome. The reaction is often carried out under mild conditions, sometimes even at room temperature and in aqueous media, which makes it suitable for the synthesis of complex molecules. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Base | 2-(Phenylethynyl)-4-phenylthiazole | wikipedia.org |

| Thiazole derivative | Activated aryl bromide | Ligand-free Pd(OAc)₂ | Arylated thiazole | researchgate.net |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-6H-1,2-oxazine | beilstein-journals.org |

Synthesis of 2-Azido-5-bromo-4-phenyl-1,3-thiazole (B15456646) and its Subsequent Reactions

2-Azido-5-bromo-4-phenyl-1,3-thiazole is a heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. evitachem.com Its synthesis can be achieved through various routes, often starting from precursors like bromoacetophenone and thiourea, and may involve Hantzsch condensation or palladium-catalyzed coupling reactions. evitachem.com

The structure of 2-azido-5-bromo-4-phenyl-1,3-thiazole features a thiazole ring with an azido (B1232118) group at the 2-position, a bromo substituent at the 5-position, and a phenyl group at the 4-position. evitachem.com The azide (B81097) group is a versatile functional group that can undergo several transformations. For instance, it can be reduced to an amine, a valuable functional group in drug design. evitachem.com The azide can also participate in nucleophilic substitution reactions, allowing for further derivatization. evitachem.com

Furthermore, azides are known to react with alkynes in [3+2] cycloaddition reactions to form 1,2,3-triazoles, a class of heterocycles with a broad range of biological activities. researchgate.net The reaction of 2-azidothiazoles with activated methylenic compounds in the presence of a base can also lead to the formation of 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids. researchgate.net

Formation of this compound-5-carboxylic acid derivatives

Derivatives of this compound-5-carboxylic acid are another important class of compounds with potential applications in various fields. The synthesis of these derivatives often involves the modification of a pre-existing thiazole ring. For example, the synthesis of ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate can be achieved through a multi-step process that includes the formation of the thiazole ring, bromination, and esterification. evitachem.com The thiazole ring itself can be synthesized through cyclization reactions, such as the reaction between a thioamide and an α-halo ketone or ester. evitachem.com The bromine atom can then be introduced via electrophilic aromatic substitution. evitachem.com Finally, the carboxylic acid group can be converted to an ethyl ester by reacting it with ethanol in the presence of an acid catalyst. evitachem.com

The bromine atom on these derivatives can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization. evitachem.com The carboxylic acid or ester group enables condensation reactions with amines or alcohols to form amides or esters, respectively. evitachem.com

Synthesis of 2-(4-Bromo-phenyl)-thiazole

The synthesis of 2-(4-bromophenyl)thiazole (B1282850) can be achieved through a simplified two-step microwave-assisted process. researchgate.net This method involves the selective α-bromination of a substituted acetophenone (B1666503) using N-bromosuccinimide, followed by reaction with 4-bromobenzothioamide. researchgate.net This approach allows for the synthesis of a series of novel substituted 2-(4-bromophenyl)-4-phenylthiazole compounds. researchgate.net

Another route to synthesize 2-amino-4-(4-bromophenyl)thiazole (B182969) involves the condensation reaction between 4-bromobenzaldehyde (B125591) and thiourea or its derivatives. ontosight.ai This compound has been investigated for its potential biological activities. ontosight.ai

Synthesis of 2-(4-Bromo-phenyl)-thiazole-4-carbaldehyde

2-(4-Bromophenyl)thiazole-4-carbaldehyde is a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Its structure, featuring a thiazole ring, a bromophenyl substituent, and an aldehyde group, allows for a variety of chemical transformations. chemimpex.com The aldehyde group can undergo reactions typical of aldehydes, such as condensation and oxidation, to introduce further functional groups and build more complex molecular architectures.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Solvent Effects in Cyclization and Derivatization Reactions

The choice of solvent can have a significant impact on the rate and yield of cyclization and derivatization reactions in the synthesis of thiazole derivatives. In the context of palladium-catalyzed reactions like the Sonogashira coupling, the polarity of the solvent plays a crucial role. lucp.net Polar solvents such as dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) can enhance reaction rates by effectively solvating the reactants and the catalyst, thereby increasing their accessibility and promoting favorable interactions. lucp.net

However, the effect of the solvent is not always straightforward. In some cases, a less polar solvent may be preferred. For instance, in a copper-free Sonogashira coupling of a β-bromoporphyrin, a better yield was obtained in toluene (B28343) (70%) compared to DMF (20%). lucp.net It was suggested that DMF might have slowed down the reaction by displacing the phosphine (B1218219) ligands from the active palladium complex. lucp.net Therefore, a careful screening of solvents with a range of polarities is often necessary to optimize the reaction conditions for a specific transformation.

For the synthesis of 2-amino-4-(4-bromophenyl)thiazole, refluxing thiourea and 4-bromophenyl bromide in absolute methanol (B129727) has been reported. researchgate.net In the synthesis of 2-p-tolylthiazole-4-carboxylic acid, the reaction of the corresponding thioamide with bromopyruvic acid is carried out in dry ethanol. nih.gov

Catalytic Influences on Reaction Efficiency and Selectivity

The choice of catalyst is pivotal in the synthesis of this compound, dictating the reaction pathway and influencing both the yield and selectivity of the desired product. Different synthetic strategies employ distinct catalytic systems, or in some cases, proceed without a catalyst.

One of the primary routes to this compound involves the Sandmeyer-type reaction of 2-amino-4-phenylthiazole. In this method, copper(I) bromide (CuBr) is a key catalyst. researchgate.net The reaction proceeds by treating 2-amino-4-phenylthiazole with an alkyl nitrite, such as n-butyl nitrite, in the presence of CuBr. researchgate.net The catalyst facilitates the replacement of the amino group with a bromine atom, a transformation that is crucial for the high selectivity of this method. The molar ratio of the aminothiazole to CuBr is an important parameter, with a ratio of 1:1.6 being reported as effective.

Another significant method is the direct bromination of a thiazole precursor. For instance, the bromination of 2-amino-4-phenylthiazole can be achieved using molecular bromine (Br₂) in a suitable solvent like dioxane or dichloromethane. In this electrophilic aromatic substitution, bromine selectively attacks the C2 position of the thiazole ring. While this method is effective, it often does not require a catalyst.

For the bromination of 4-phenylthiazole (B157171) derivatives, N-Bromosuccinimide (NBS) serves as a safer alternative to molecular bromine. This reaction is typically carried out in a solvent such as chloroform (B151607) or carbon tetrachloride and often requires a radical initiator, like AIBN (Azobisisobutyronitrile), to proceed efficiently. The use of a radical initiator highlights a different mechanistic pathway compared to the ionic mechanism in the Sandmeyer reaction.

Interestingly, the foundational Hantzsch thiazole synthesis, which is used to prepare the 2-amino-4-phenylthiazole precursor by reacting α-bromoacetophenone with thiourea, generally does not require a catalyst. However, for the synthesis of other thiazole derivatives, various catalysts have been explored to improve efficiency. For example, in the synthesis of 2-amino-4-phenyl substituted thiazole derivatives, a copper silicate heterogeneous catalyst has been shown to be highly effective. nanobioletters.com While not directly for the synthesis of this compound, this demonstrates the ongoing research into catalytic systems for thiazole synthesis.

The following table summarizes the influence of different catalytic systems on the synthesis of this compound and its immediate precursors.

| Synthetic Method | Precursor | Catalyst/Reagent | Role of Catalyst/Reagent | Reported Yield |

| Sandmeyer-type Reaction | 2-Amino-4-phenylthiazole | CuBr / n-butyl nitrite | Facilitates diazotization and subsequent bromination | 53% researchgate.net |

| Direct Bromination | 2-Amino-4-phenylthiazole | Br₂ | Electrophilic brominating agent | 80-86% |

| Oxidative Bromination | 4-Phenylthiazole derivatives | NBS / AIBN | Radical brominating agent/initiator | 75-82% |

| Hantzsch Synthesis | α-Bromoacetophenone and thiourea | None required | - | 70-85% (for precursor) |

Temperature and Time Dependency in Synthetic Protocols

In the Sandmeyer-type synthesis of this compound from 2-amino-4-phenylthiazole, the reaction is conducted at an elevated temperature of 333 K (60 °C). scirp.org A noteworthy aspect of this protocol is the remarkably short reaction time of just 15 minutes to reach completion. scirp.org This suggests a rapid and efficient conversion under these specific thermal conditions.

Conversely, the direct bromination of 2-amino-4-phenylthiazole using molecular bromine is typically carried out at room temperature (20–25 °C). This method requires a longer reaction time of 1 to 2 hours to ensure complete conversion. The milder temperature conditions are advantageous for preventing potential side reactions that could occur at higher temperatures.

The oxidative bromination of 4-phenylthiazole derivatives using NBS is performed at a higher temperature range of 60–70 °C. This elevated temperature is necessary to facilitate the homolytic cleavage of the N-Br bond in NBS, especially when a radical initiator is used.

The synthesis of the 2-amino-4-phenylthiazole precursor via the classical Hantzsch method is the most demanding in terms of both temperature and time. This reaction is conducted at reflux, which corresponds to a temperature of 80–100 °C in a solvent like ethanol, for an extended period of 24 to 48 hours. However, the application of microwave irradiation has dramatically altered these parameters. In a microwave-assisted Hantzsch synthesis, comparable or even higher yields of the precursor can be achieved at 70 W in just 10 to 15 minutes. This demonstrates a significant reduction in reaction time and energy consumption, highlighting the efficiency of non-conventional heating methods.

The following table provides a comparative overview of the temperature and time dependency for various synthetic routes leading to this compound or its key precursor.

| Synthetic Method | Product | Temperature | Reaction Time | Heating Method |

| Sandmeyer-type Reaction | This compound | 333 K (60 °C) scirp.org | 15 minutes scirp.org | Conventional |

| Direct Bromination with Br₂ | This compound | Room Temperature (20–25 °C) | 1–2 hours | Conventional |

| Oxidative Bromination with NBS | Brominated 4-phenylthiazole derivatives | 60–70 °C | Not specified | Conventional |

| Classical Hantzsch Synthesis | 2-Amino-4-phenylthiazole | 80–100 °C (Reflux) | 24–48 hours | Conventional |

| Microwave-Assisted Hantzsch Synthesis | 2-Amino-4-phenylthiazole | Not specified (70 W) | 10–15 minutes | Microwave |

Spectroscopic and Structural Characterization of 2 Bromo 4 Phenylthiazole

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 2-Bromo-4-phenylthiazole, with each technique offering unique insights into its molecular framework.

¹H NMR spectroscopy is a powerful tool for determining the proton environment in a molecule. For this compound, the ¹H NMR spectrum, recorded in DMSO-d₆, displays characteristic signals that confirm its structure. researchgate.net The aromatic protons of the phenyl group appear as a multiplet between δ 7.40 and 7.37 ppm (1H) and a triplet at δ 7.46 ppm (2H), while the doublet at δ 7.92 ppm (2H) is also attributed to the phenyl ring protons. researchgate.net A key diagnostic signal is the singlet observed at δ 8.16 ppm, which corresponds to the lone proton on the thiazole (B1198619) ring (H-5). researchgate.net

While specific ¹³C NMR data for this compound is not extensively detailed in the reviewed literature, analysis of closely related substituted 2-bromothiazole (B21250) and 4-phenylthiazole (B157171) derivatives allows for the prediction of chemical shifts. For instance, in similar 4-phenylthiazole structures, phenyl carbon signals are typically observed in the δ 126-135 ppm range. mdpi.com The carbons of the thiazole ring would also exhibit distinct signals, with the carbon bearing the bromine atom (C-2) expected to be significantly influenced by the halogen's electronegativity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.16 | Singlet | 1H | Thiazole-H |

| 7.92 | Doublet | 2H | Phenyl-H |

| 7.46 | Triplet | 2H | Phenyl-H |

| 7.40-7.37 | Multiplet | 1H | Phenyl-H |

Source: researchgate.net

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound (recorded as a KBr pellet) shows several characteristic absorption bands. researchgate.net Vibrations corresponding to the C-H bonds of the aromatic phenyl ring are observed at 3098 and 3063 cm⁻¹. researchgate.net The stretching vibrations for the C=N and C=C bonds within the thiazole and phenyl rings are found at 1476 and 1420 cm⁻¹. researchgate.net A notable peak at approximately 689 cm⁻¹ is indicative of the C-Br stretching vibration. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 3098, 3063 | Aromatic C-H stretch |

| 1476 | C=N stretch (thiazole) |

| 1420 | C=C stretch (aromatic) |

| 1263, 1070, 1010, 836, 730 | Fingerprint Region |

| 689 | C-Br stretch |

Source: researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and molecular weight of a compound. For this compound (C₉H₆BrNS), the calculated molecular weight is 240.12 g/mol . nih.govsigmaaldrich.com While specific HRMS reports for this exact compound are not detailed in the provided search results, this technique is consistently used for the characterization of related thiazole derivatives to confirm their molecular formulas with high precision. mdpi.comrsc.org

Crystallographic Analysis and Molecular Conformation

The three-dimensional arrangement of atoms in the solid state is definitively determined by single-crystal X-ray diffraction.

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₆BrNS |

| Formula weight | 240.12 |

| Temperature | 120 K |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.8934 (3) |

| b (Å) | 10.6591 (6) |

| c (Å) | 13.8697 (7) |

| β (°) | 90.812 (1) |

| Volume (ų) | 871.18 (8) |

| Z | 4 |

Crystallographic data allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. The bond lengths and angles within this compound are consistent with those found in similar thiazole-containing structures. researchgate.netnih.gov A significant conformational feature is the dihedral (torsion) angle between the plane of the thiazole ring and the plane of the phenyl ring, which is reported to be 7.45°. researchgate.netnih.govresearchgate.net This twist indicates a slight deviation from full planarity between the two ring systems. researchgate.netnih.govresearchgate.net

Table 4: Selected Bond and Torsion Angles for this compound

| Parameter | Value |

|---|---|

| Torsion Angle | |

| Dihedral angle between thiazole and phenyl rings | 7.45 (10)° |

| Intermolecular Contacts | |

| π-π stacking distance (Cg-Cg) | 3.815 (2) Å |

| S···Br contact distance | 3.5402 (6) Å |

Source: researchgate.netnih.govresearchgate.net

Investigation of Intermolecular Interactions in Crystal Packing

The crystal packing of this compound is primarily stabilized by a combination of π-π stacking interactions and halogen bonds, specifically S...Br contacts. nih.govresearchgate.net Molecules related by a center of symmetry are held together by π-π interactions between the five-membered thiazole and six-membered phenyl rings. nih.govresearchgate.netresearchgate.net The distance between the centroids of these rings is a critical parameter in quantifying the strength of this interaction.

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| π-π Stacking | Interaction between the centroids of the five-membered thiazole and six-membered phenyl rings of centrosymmetrically related molecules. nih.govresearchgate.net | 3.815 (2) nih.govresearchgate.netresearchgate.net |

| S...Br Contact | Short intermolecular contact between the sulfur atom of the thiazole ring and the bromine atom of a neighboring molecule. nih.govresearchgate.net | 3.5402 (6) nih.gov |

Conformational Analysis of the 2-Bromo-1,3-thiazole and Phenyl Ring Orientations

The conformation of this compound is characterized by a specific spatial arrangement of its 2-bromo-1,3-thiazole and phenyl ring components. The two rings are not coplanar; instead, they are twisted with respect to each other. nih.govresearchgate.netresearchgate.net This twist is quantified by the dihedral angle between the mean plane of the 2-bromo-1,3-thiazole ring and the plane of the phenyl ring. nih.govresearchgate.net

This dihedral angle is a result of the balance between steric hindrance and the electronic effects of the substituents. The observed twist of approximately 7.45° suggests a conformation that minimizes steric repulsion while allowing for some degree of π-conjugation between the two aromatic systems. nih.govresearchgate.net The planarity of the thiazole ring itself is a typical feature for such heterocyclic systems. In related structures, the dihedral angles can vary, influenced by different substitution patterns and the resulting intramolecular forces. vulcanchem.comiucr.org

| Conformational Parameter | Description | Value (°) |

|---|---|---|

| Dihedral Angle | The angle between the mean plane of the 2-bromo-1,3-thiazole ring and the plane of the phenyl ring. nih.govresearchgate.net | 7.45 (10) nih.govresearchgate.netresearchgate.net |

Computational and Theoretical Investigations of 2 Bromo 4 Phenylthiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For 2-bromo-4-phenylthiazole and related derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-311G(d,p), 6-311++G**), are employed to predict molecular geometries, spectroscopic signatures, and electronic properties. researchgate.netresearchgate.net

These calculations can determine key electronic descriptors that shed light on the molecule's reactivity. For instance, the global electrophilicity index (ω) can be calculated to quantify the molecule's ability to accept electrons. vulcanchem.com Analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, visually identifies the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. In thiazole (B1198619) derivatives, electron-rich areas are typically associated with the nitrogen and sulfur atoms, while electron-deficient regions can be influenced by substituents like the bromine atom. researchgate.net DFT methods are also valuable for resolving discrepancies in experimental data by providing theoretical predictions of spectroscopic characteristics.

| Method/Functional | Basis Set | Typical Applications | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry optimization, FMO analysis, vibrational frequencies | researchgate.net |

| B3LYP | 6-311++G(d,p) | Investigation of electronic properties, HOMO-LUMO analysis | researchgate.net |

| B3LYP | 6-31G* | Prediction of spectroscopic signatures | |

| DNP | dspp (semi-core pseudopods) | Prediction of material properties | mdpi.com |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical indicators of a molecule's chemical reactivity and kinetic stability. rdd.edu.iq

The HOMO acts as an electron donor, so its energy is related to the molecule's ionization potential and its susceptibility to attack by electrophiles. The LUMO, conversely, acts as an electron acceptor, and its energy relates to the electron affinity and reactivity towards nucleophiles. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netrdd.edu.iq For a related compound, 4-bromo-2-(4-(trifluoromethyl)phenyl)thiazole, DFT calculations revealed the HOMO is primarily localized on the thiazole ring, while the LUMO is distributed across the phenyl-trifluoromethyl group. vulcanchem.com

| Compound | HOMO Energy | LUMO Energy | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|

| 4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole | -6.32 eV | -2.15 eV | 4.17 eV | vulcanchem.com |

| 2-(4-methylphenoxy)-N-(4-(4-bromophenyl)thiazol-2-yl) acetamide | Not Specified | Not Specified | 4.573 eV (gas phase) | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets, such as proteins. acs.org These simulations, often performed using software like GROMACS or Desmond, model the behavior of the ligand-protein complex in a simulated physiological environment. researchgate.netrsc.org

By analyzing the simulation trajectory, researchers can assess the stability of the complex by calculating parameters like the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms from a reference structure. researchgate.netnih.gov A stable RMSD over the simulation time (e.g., 25 to 100 nanoseconds) suggests the ligand remains in a consistent binding pose. acs.orgresearchgate.netnih.gov Other parameters, such as the radius of gyration (Rg), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds, further characterize the dynamics and strength of the interaction. researchgate.net Such studies have been used to confirm the conformational stability of 2-amino-4-phenylthiazole (B127512) scaffolds within the binding pocket of the HIV-1 nucleocapsid protein. acs.org

| Software/Force Field | Simulation Time | Analyzed Parameters | Application | Reference |

|---|---|---|---|---|

| GROMACS | 100 ns | RMSD, RMSF, Rg, SASA, H-bonds | Validate stability of ligand-protein complex | researchgate.net |

| Desmond/OPLS_2005 | Not Specified | Binding interactions | Study ligand complex with lanosterol (B1674476) 14-alpha demethylase | rsc.org |

| Not Specified | 25 ns | RMSD | Assess stability of phenylthiazole acid in PPARγ active site | nih.gov |

| Not Specified | 0.3 µs | Conformational stability | Confirm binding pose in HIV-1 nucleocapsid protein | acs.org |

Molecular Docking Studies for Predictive Binding Affinity and Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. For derivatives of this compound, docking studies have been used to explore their potential as inhibitors of various enzymes and receptors. researchgate.netmdpi.com

Using software such as AutoDock Vina or Glide, the molecule is placed into the binding site of a protein whose 3D structure is known (often from X-ray crystallography). rsc.org The program then calculates the most likely binding poses and scores them based on binding energy. The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues in the active site. vulcanchem.com For example, a docking study of a related bromo-thiazole derivative against the HER2 kinase (PDB: 3PP0) identified a specific halogen bond between the bromine atom and a leucine (B10760876) residue (Leu796) and a π-π stacking interaction with a phenylalanine residue (Phe864). vulcanchem.com These insights are vital for understanding the structural basis of a compound's biological activity.

| Derivative Class | Protein Target (PDB ID) | Docking Software | Key Findings | Reference |

|---|---|---|---|---|

| Ureido-substituted 4-phenylthiazoles | IGF1R kinase (5FXS) | Not Specified | Effective binding to the unphosphorylated active site | mdpi.com |

| 4-Bromo-2-(trifluoromethylphenyl)thiazole | HER2 kinase (3PP0) | Not Specified | Identified halogen bond (Br···Leu796) and π-π interaction | vulcanchem.com |

| Phenylthiazole acids | PPARγ | Not Specified | Stable interaction with active site amino acid residues | nih.gov |

| 2-Amino-4-phenylthiazoles | HIV-1 Nucleocapsid Protein | Not Specified | Prioritized compounds for further in vitro testing | acs.org |

| Thiazole derivatives | Tubulin (colchicine site) | Not Specified | Confirmed binding capability and explained binding modes | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. srmist.edu.in These models are invaluable for predicting the activity of new, unsynthesized analogs and for optimizing lead compounds in drug discovery. srmist.edu.in

In a QSAR study, various physicochemical properties of the molecules, known as descriptors, are calculated. These can include lipophilic parameters (e.g., LogP), electronic parameters (e.g., Hammett constants, total energy), and steric or topological parameters (e.g., molecular weight, Wiener index). srmist.edu.innih.gov A mathematical equation is then derived that relates these descriptors to the measured biological activity (e.g., IC₅₀ or MIC values). For example, a QSAR study on antimicrobial benzohydrazide (B10538) derivatives found that their activity was best described by a combination of an electronic parameter (total energy) and topological parameters. nih.gov For thiazole derivatives, QSAR models can help identify the key structural features that enhance a desired biological effect, such as antimicrobial or anticancer activity, thereby guiding the rational design of more potent compounds. nih.govbiomedpharmajournal.org

| Parameter Type | Descriptor Example | Property Represented | Reference |

|---|---|---|---|

| Lipophilic | Partition coefficient (LogP) | Compound's distribution between lipid and aqueous phases | srmist.edu.in |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of a substituent | srmist.edu.in |

| Electronic | Total Energy (Te) | Overall electronic character of the molecule | nih.gov |

| Steric | Taft's constant (Es) | The steric bulk of a substituent | srmist.edu.in |

| Topological | Wiener index (W) | Molecular branching and size | nih.gov |

| Topological | Molecular Connectivity Index (χ) | Degree of branching in a molecule | nih.gov |

Advanced Applications of 2 Bromo 4 Phenylthiazole in Medicinal Chemistry

Anticancer Research and Cytotoxic Activities

The thiazole (B1198619) scaffold, a core component of 2-bromo-4-phenylthiazole, is recognized for its presence in various pharmacologically active molecules. nih.gov Researchers have explored its derivatives for a range of therapeutic applications, including the development of novel anticancer agents. nih.govresearchgate.net

Inhibitory Effects on Cancer Cell Lines (e.g., HepG2, Caco-2)

Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. In one study, ureido-substituted 4-phenylthiazole (B157171) analogs were developed and evaluated for their antiproliferative properties. mdpi.com One particular compound, compound 27, exhibited potent cytotoxicity against HepG2 (liver cancer) cells with an IC50 value of 0.62 ± 0.34 μM, which was significantly more potent than the reference drug Sorafenib (IC50 = 1.62 ± 0.27 μM). mdpi.com

Another study investigating new thiazole carboxamide derivatives found that most of the synthesized compounds showed negligible activity against several cancer cell lines, including HepG2 and Caco-2 (colorectal adenocarcinoma), with IC50 values greater than 300 μM. acs.org However, compound 2a displayed an IC50 value of 60.75 μM against HepG2 cells. acs.org

Furthermore, coumarin-substituted sulfonamide derivatives based on a phenyl thiazole structure have been synthesized and evaluated for their antiproliferative efficacy. One such compound showed a high level of activity against HepG2 cells, with an IC50 value of 5.43 ± 0.24 M, comparable to the reference drug doxorubicin. amazonaws.com

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

| Compound 27 (ureido-substituted 4-phenylthiazole analog) | HepG2 | 0.62 ± 0.34 μM | mdpi.com |

| Sorafenib (reference) | HepG2 | 1.62 ± 0.27 μM | mdpi.com |

| Compound 2a (thiazole carboxamide derivative) | HepG2 | 60.75 μM | acs.org |

| Coumarin sulfonamide scaffold (phenyl thiazole based) | HepG2 | 5.43 ± 0.24 M | amazonaws.com |

| Thiazole carboxamide derivatives | Caco-2 | > 300 μM | acs.org |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)

Mechanistic studies have revealed that this compound derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, compound 27, a ureido-substituted 4-phenylthiazole analog, was found to induce G2/M phase arrest and early-stage apoptosis in HepG2 cells. mdpi.com Flow cytometry analysis showed that treatment with compound 27 led to a significant increase in the percentage of early apoptotic cells, rising from 5.26 ± 0.29% in the control group to 49.77 ± 7.98% at a concentration of 10.0 μM. mdpi.com Concurrently, the proportion of cells in the G2 phase increased from 25.47 ± 1.23% to 30.51 ± 0.81% at the same concentration, indicating a blockage of the cell cycle progression from the G2 to the M phase. mdpi.com

Other research on 2-amino-4-phenylthiazole (B127512) derivatives has also pointed to the induction of apoptosis as a key mechanism of their anticancer activity. nih.gov These compounds have been shown to induce apoptosis through the activation of caspase-3 and by modulating the expression of Bcl-2 family proteins. nih.gov

Investigation of Specific Kinase Inhibition (e.g., IGF1R)

The insulin-like growth factor 1 receptor (IGF-1R) is a tyrosine kinase receptor that plays a crucial role in cancer development and has been identified as a therapeutic target. amegroups.orgplos.org Ureido-substituted 4-phenylthiazole derivatives have been investigated as potential IGF1R inhibitors. mdpi.com Kinase profiling of compound 27 revealed a significant inhibitory activity against IGF1R, with an inhibition of 76.84% at a 10 μM concentration. mdpi.com This potent inhibition of IGF1R is believed to be a key mechanism behind the compound's antiproliferative effects. mdpi.com Molecular modeling studies have further supported this, showing that compound 27 can effectively bind to the active site of the IGF1R kinase domain. mdpi.com

The inhibition of IGF1R by compounds like picropodophyllin (B173353) (PPP) has been shown to induce autophagy and enhance the efficacy of chemoimmunotherapy in cancer models. nih.gov In human breast cancer, the activation of IGF1R has been correlated with inhibited autophagy and a poor prognosis, further highlighting the therapeutic potential of targeting this receptor. nih.gov

| Compound/Derivative | Kinase Target | % Inhibition (at 10 μM) | Source |

| Compound 27 | IGF1R | 76.84% | mdpi.com |

| Compound 27 | EGFR | 24.36% | mdpi.com |

| Compound 27 | VEGFR1 | 11.86% | mdpi.com |

| Compound 27 | PDGFRβ | 11.72% | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Optimized Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. Research has shown that modifications to different parts of the thiazole scaffold can significantly impact cytotoxic activity. For example, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the position of substituents on the phenyl ring was found to be critical. nih.gov A derivative with a nitro group at the para position (compound 4c) showed the highest cytotoxic activity against the SKNMC neuroblastoma cell line, while a meta-substituted nitro group resulted in decreased potency. nih.gov

In another study on 2-amino-4-phenylthiazole derivatives, the nature of the substituent at the R position and the X position on the phenyl ring was found to significantly influence antitumor activity against various cell lines. nih.gov For instance, replacing X with a chlorine atom at the para-position of the phenyl ring resulted in the most active compounds against A549, HeLa, and MCF-7 cell lines. nih.gov The introduction of a piperazine (B1678402) moiety also markedly increased antitumor activity. nih.gov

Furthermore, the linkage between the phenyl and thiazole rings has been explored. Introducing an NH linker between the "A" phenyl and "B" thiazole rings in a series of 4-substituted methoxylbenzoyl-aryl-thiazole analogues led to the development of potent, water-soluble compounds that inhibit tubulin polymerization. acs.org

Antimicrobial and Antifungal Investigations

The this compound core is also a subject of interest in the search for new antimicrobial and antifungal agents. The thiazole ring itself is a component of many compounds with biocidal and fungicidal properties. arabjchem.org

Evaluations Against Bacterial Pathogens (e.g., Acinetobacter baumannii, MRSA, Staphylococcus aureus)

Derivatives of this compound have been evaluated for their activity against a range of bacterial pathogens. In one study, a Schiff base containing a phenyl thiazole moiety was tested against Acinetobacter baumannii, methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus aureus (SA). The compound exhibited inhibition zones between 12 and 15 mm, with a maximum minimum inhibition concentration (MIC) of 150±0.28 µg/mL. biomedpharmajournal.org

Another study focused on phenyltriazole-based sulfonamides, which share structural similarities with thiazole derivatives. These compounds were tested against MRSA and A. baumannii. One cyclopentyl analog demonstrated an MIC of 8 μg/ml against S. aureus and 32 μg/ml against A. baumannii. nih.gov An isobutyl derivative showed even greater potency with MICs of 4 μg/ml and 8 μg/ml against S. aureus and A. baumannii, respectively. nih.gov These findings suggest that the lipophilicity and the nature of the alkyl substituents play a role in the antibacterial activity. nih.gov

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Source |

| Phenyl thiazole Schiff base | Acinetobacter baumannii | 150±0.28 | biomedpharmajournal.org |

| Phenyl thiazole Schiff base | MRSA | 150±0.28 | biomedpharmajournal.org |

| Phenyl thiazole Schiff base | Staphylococcus aureus | 150±0.28 | biomedpharmajournal.org |

| Cyclopentyl phenyltriazole-sulfonamide | Staphylococcus aureus | 8 | nih.gov |

| Cyclopentyl phenyltriazole-sulfonamide | Acinetobacter baumannii | 32 | nih.gov |

| Isobutyl phenyltriazole-sulfonamide | Staphylococcus aureus | 4 | nih.gov |

| Isobutyl phenyltriazole-sulfonamide | Acinetobacter baumannii | 8 | nih.gov |

Antifungal Efficacy and Mechanisms

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Thiazole derivatives, including this compound and its analogues, have demonstrated potential in this area.

Research has shown that certain thiazole derivatives exhibit antifungal activity against various Candida species, which are common causes of opportunistic infections in humans. For instance, a study investigating new derivatives of 2-amino-4-(4-nitro/4-bromo-phenyl)thiazole reported that one of the synthesized compounds displayed slight antifungal activity against Candida albicans. researchgate.net Another study on 2-bromo-4-(3,4-dichlorophenyl)thiazole (B1445547) found it to have a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against both C. albicans and C. parapsilosis. While active, this was less potent than the control drug, fluconazole.

The proposed mechanisms of antifungal action for thiazole derivatives are multifaceted. One key mechanism is the disruption of the fungal cell membrane. The structural characteristics of these compounds may allow them to integrate into the cell membrane, leading to increased permeability and ultimately, cell death. Another potential mechanism is the inhibition of essential fungal enzymes, which disrupts critical metabolic pathways necessary for fungal survival.

Table 1: Antifungal Activity of a this compound Derivative

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 2-Bromo-4-(3,4-dichlorophenyl)thiazole | Candida albicans | 125 |

| 2-Bromo-4-(3,4-dichlorophenyl)thiazole | Candida parapsilosis | 125 |

| Fluconazole (Control) | Candida albicans | 31.24 |

| Fluconazole (Control) | Candida parapsilosis | 15.62 |

Data sourced from Benchchem

Role of the Thiazole Nucleus as a Scaffold for Antimicrobial Agents

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including a wide range of antimicrobial agents. researchgate.netnih.gov This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile framework for the design and synthesis of new therapeutic molecules. researchgate.netmdpi.com Its importance is highlighted by its inclusion in several clinically approved drugs with antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov

The antimicrobial potential of the thiazole nucleus stems from several key features. The presence of the sulfur atom can enhance lipophilicity, which may improve a compound's ability to penetrate microbial cell membranes. mdpi.comnih.gov The heterocyclic nature of the ring allows for diverse substitutions at various positions, enabling chemists to fine-tune the compound's biological activity and pharmacokinetic properties. nih.gov This structural versatility has led to the development of a vast library of thiazole derivatives with a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. mdpi.combiointerfaceresearch.com

Furthermore, the thiazole ring acts as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netnih.gov By modifying the substituents on the thiazole core, researchers can create analogues that interact with specific microbial targets, such as essential enzymes or cellular structures, leading to the inhibition of microbial growth or cell death. mdpi.com The adaptability of the thiazole scaffold continues to make it a focal point in the search for new and effective antimicrobial agents to combat the growing challenge of drug resistance. mdpi.com

Enzyme Inhibition Studies Beyond Anticancer/Antimicrobial Activity

Tyrosinase Inhibition for Skin-Lightening or Hyperpigmentation Applications

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. nih.govmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest for dermatological and cosmetic applications, particularly as skin-lightening agents. nih.govskintypesolutions.com

Derivatives of this compound have been investigated for their ability to inhibit tyrosinase. Research has shown that these compounds can effectively block the activity of this enzyme. For instance, one study reported that a this compound derivative exhibited inhibitory activity against mushroom tyrosinase with IC50 values of 40.42 ± 3.70 μM when L-Dopa was used as the substrate, and 14.33 ± 1.63 μM with L-Tyrosine as the substrate. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The mechanism of tyrosinase inhibition by these compounds is believed to be competitive, meaning they likely bind to the active site of the enzyme, preventing the natural substrate from binding. nih.gov This inhibitory action reduces the rate of melanin synthesis. nih.gov The potential of thiazole-based compounds as tyrosinase inhibitors makes them promising candidates for the development of new treatments for hyperpigmentation and for use in cosmetic skin-lightening products. nih.govmdpi.com

Table 2: Tyrosinase Inhibitory Activity of a this compound Derivative

| Substrate | IC50 Value (μM) |

|---|---|

| L-Dopa | 40.42 ± 3.70 |

| L-Tyrosine | 14.33 ± 1.63 |

Data sourced from Benchchem

Anticholinesterase Activity for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. scispace.commdpi.com One of the therapeutic strategies for managing Alzheimer's involves inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). scispace.com Increased levels of acetylcholine in the brain are associated with improved cognitive function.

The thiazole scaffold has been explored for the development of new cholinesterase inhibitors. scispace.comsemanticscholar.org Several studies have synthesized and evaluated thiazole derivatives for their ability to inhibit AChE and, in some cases, butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism. scispace.comsemanticscholar.org

For example, a series of novel thiazole-piperazine hybrids were synthesized and evaluated as cholinesterase inhibitors. scispace.com Among the tested compounds, some showed significant inhibitory activity against AChE, while none displayed notable inhibition of BChE. scispace.com Another study on new indan-thiazolylhydrazone derivatives, designed based on the structure of the Alzheimer's drug donepezil, identified several compounds with potent and selective inhibitory activity against AChE. mdpi.com The most active compound in this series had an IC50 value of 0.026 µM and exhibited a mixed-type inhibition mechanism. mdpi.com These findings underscore the potential of the thiazole nucleus as a foundation for designing novel and effective anticholinesterase agents for the symptomatic treatment of Alzheimer's disease. researchgate.net

Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)

Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are two enzymes that have emerged as promising therapeutic targets for the management of pain and inflammation. escholarship.orgnih.gov The sEH enzyme metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov FAAH is responsible for the breakdown of endocannabinoids, such as anandamide, which also play a role in pain and inflammation modulation. escholarship.org Therefore, the simultaneous inhibition of both sEH and FAAH is an attractive strategy for developing novel analgesic and anti-inflammatory drugs. researchgate.net

Research has revealed that the 4-phenylthiazole moiety is a well-tolerated scaffold for the development of dual sEH/FAAH inhibitors. escholarship.org Structure-activity relationship studies have shown that derivatives incorporating this scaffold can exhibit potent inhibition of both enzymes in the low nanomolar range. escholarship.org For instance, one study identified a dual inhibitor with an sEH IC50 of 2.5 nM and a FAAH IC50 of 9.8 nM. escholarship.org Docking experiments have suggested that these dual inhibitors are capable of binding within the catalytic sites of both sEH and FAAH. escholarship.org

The development of these multitarget ligands offers a potential advantage over the co-administration of two separate inhibitors, as it may lead to a more favorable pharmacokinetic profile and reduce the risk of drug-drug interactions. researchgate.net The promising in vitro data for 4-phenylthiazole-based dual inhibitors suggest they are strong candidates for further preclinical evaluation in in vivo models of pain and inflammation. escholarship.orgacs.org

Investigation of HIV-1 Nucleocapsid Protein Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) nucleocapsid protein (NC) is a small, highly conserved protein that plays a crucial role in multiple stages of the viral replication cycle. nih.govacs.org Its essential functions make it an attractive target for the development of novel antiretroviral drugs. nih.gov Inhibitors that specifically target NC could potentially offer a new mechanism of action to combat HIV, including strains resistant to current therapies. smolecule.com

The 2-amino-4-phenylthiazole scaffold has been identified as a promising starting point for the design of NC inhibitors. nih.govacs.org Researchers have utilized a combination of molecular modeling, organic synthesis, and biophysical studies to develop and characterize compounds that can effectively inhibit NC function. nih.gov These inhibitors are designed to compete with the binding of nucleic acids to NC, thereby disrupting processes such as viral genome packaging and reverse transcription. nih.govrcsb.org

In one study, a 2-amino-4-phenylthiazole derivative was shown to be an efficient NC inhibitor with antiviral activity in vitro. nih.gov Molecular dynamics analysis suggested that the aminothiazole moiety fits well into a hydrophobic pocket of the NC protein. acs.org This research highlights the potential of the 2-amino-4-phenylthiazole scaffold in the development of a new class of antiretroviral agents that act through the specific inhibition of the HIV-1 nucleocapsid protein. nih.gov

Therapeutic Potential and Drug Development Prospects

The this compound scaffold and its derivatives represent a significant area of interest in medicinal chemistry, demonstrating considerable therapeutic potential across various disease areas. The versatility of the thiazole ring, combined with the reactive nature of the bromine substituent, provides a robust platform for the development of novel therapeutic agents. Drug development efforts frequently focus on modifying thiazole derivatives to enhance bioavailability, target selectivity, and reduce toxicity. fabad.org.tr, dergipark.org.tr

Lead Compound Identification and Optimization in Drug Discovery

The this compound moiety serves as a crucial starting point for generating libraries of compounds in the quest for new drug candidates. The bromine atom at the 2-position is a key functional handle, allowing for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize lead compounds.

One prominent application is in the development of enzyme inhibitors. For instance, a series of novel 2-(4-bromophenyl)-4-phenylthiazole derivatives were synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. researchgate.net In this research, substitutions on the 4-phenyl ring led to compounds with significant inhibitory potency, with some derivatives showing greater efficacy than the standard drug, allopurinol. researchgate.net

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of Substituted 2-(4-bromophenyl)-4-phenylthiazole Analogs

| Compound | Substitution (R) | IC50 (µM) |

|---|---|---|

| 5e | 4-OH | 0.145 ± 1.42 |

| 5f | 3,4,5-OCH3 | 0.100 ± 0.08 |

| Allopurinol (Standard) | N/A | 0.150 ± 0.07 |

Data sourced from in vitro analysis of xanthine oxidase inhibition. researchgate.net

In the field of oncology, phenylthiazole derivatives have been investigated for their anti-proliferative effects. Zhang et al. (2018) developed a range of phenylthiazole derivatives, with one compound featuring a 3,4-dichloro phenyl group demonstrating an IC₅₀ value of 2.01 µM against the HT29 cancer cell line. mdpi.com Another study focused on creating ureido-substituted 4-phenylthiazole analogs as inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R). mdpi.com Through scaffold hopping and the introduction of morpholine (B109124) moieties to improve physicochemical properties, a lead compound, compound 27 , emerged with potent cytotoxicity against the HepG2 liver cancer cell line, significantly exceeding the potency of the established drug Sorafenib. mdpi.com

Table 2: Antiproliferative Activity of Phenylthiazole Derivative 27

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 27 | HepG2 | 0.62 ± 0.34 |

| Sorafenib (Standard) | HepG2 | 1.62 ± 0.27 |

Data sourced from in vitro cytotoxicity assays. mdpi.com

Furthermore, a high-throughput screening of 700,000 compounds identified 2-(2-benzamido)ethyl-4-phenylthiazole as an inhibitor of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov This discovery prompted the synthesis and evaluation of numerous analogs to optimize its potency. Modifications to the phenyl ring and the amide group led to derivatives with substantially improved activity, with the urea (B33335) analogue 70 being the most potent, exhibiting an IC₅₀ value of just 9 nM. nih.gov

Table 3: Optimization of 4-Phenylthiazole Derivatives Against T. brucei

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) |

|---|---|---|---|

| 1 (Lead) | Phenyl | H | 1100 |

| 70 (Optimized) | Piperidin-1-yl (Urea) | 3-Fluoro | 9 |

Data sourced from in vitro testing against T. brucei rhodesiense. nih.gov

Preclinical Development and In Vivo Efficacy Studies

Following successful lead identification and in vitro optimization, promising candidates advance to preclinical development, which includes evaluation in animal models to determine in vivo efficacy. This stage is critical for assessing a compound's potential to become a viable drug.

However, potent in vitro activity does not always translate to in vivo success. The antitrypanosomal 4-phenylthiazole derivatives serve as a salient example. Despite extensive optimization that yielded compounds with nanomolar potency in vitro, none of the 33 derivatives tested were able to cure mice infected with the parasite. nih.gov While some compounds led to a temporary reduction in parasitemia of over 97%, all treated mice eventually relapsed, highlighting a common challenge in drug development where promising leads fail at the in vivo stage. nih.gov

In contrast, other thiazole-based compounds have shown more promise in animal models. In a study of 4-phenylthiazoles as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for treating inflammatory pain, a lead compound was evaluated in vivo. nih.gov The inhibitor was assessed using the formalin test in mice, a standard model for measuring analgesic and anti-inflammatory effects, demonstrating the potential for this class of compounds to show efficacy in preclinical models of disease. nih.gov Similarly, the potent anticancer agent, compound 27 , was shown in cell-based preclinical assays to inhibit cancer cell migration and colony formation while inducing apoptosis, providing strong rationale for its advancement into in vivo cancer models. mdpi.com

Pharmacokinetic and Pharmacodynamic Considerations for Thiazole Derivatives

The therapeutic success of any drug candidate is highly dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Pharmacokinetics describes how the body affects the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes how the drug affects the body (mechanism of action and potency). The thiazole scaffold is considered versatile, offering opportunities to fine-tune these properties through structural modifications. dergipark.org.tr

Pharmacokinetics (PK): A major goal in drug development is to engineer molecules with favorable PK properties, such as good oral bioavailability and metabolic stability. dergipark.org.trresearchgate.net The failure of the antitrypanosomal 4-phenylthiazole derivatives in vivo was largely attributed to poor metabolic stability. nih.gov Laboratory tests using mouse and human liver microsomes revealed that these compounds had short half-lives, meaning they were cleared from the body too quickly to exert a therapeutic effect. nih.gov

Conversely, successful PK optimization was demonstrated in the development of phenylthiazole-based antiflaviviral agents. Structural optimization of a lead compound resulted in compound 12 , which not only had improved antiviral potency but also significantly enhanced metabolic stability. nih.gov The half-life of compound 12 in rat plasma was 8.12 hours, a nearly six-fold increase compared to the 1.41-hour half-life of the original lead compound, showcasing a successful modification to improve a critical PK parameter. nih.gov

Pharmacodynamics (PD): The pharmacodynamics of this compound derivatives are explored by evaluating their effect on specific biological targets. The potency of the xanthine oxidase inhibitors, measured by their IC₅₀ values, is a direct readout of their pharmacodynamic activity. researchgate.net For dual-target inhibitors, such as the sEH/FAAH inhibitors, the goal is to achieve balanced and potent activity against both targets. nih.gov Molecular docking studies are frequently employed to understand how these derivatives bind to their target proteins, providing insight into the structural basis of their activity and guiding further optimization. mdpi.combiomedpharmajournal.org

Exploration of 2 Bromo 4 Phenylthiazole in Catalysis and Material Science

Role as a Building Block in Organic Synthesis

2-Bromo-4-phenylthiazole serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its reactivity, particularly at the bromine-substituted position, allows for diverse chemical transformations.

Precursor in the Synthesis of Complex Thiazole (B1198619) Derivatives

The bromine atom on the thiazole ring is susceptible to substitution by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity allows for the introduction of different functional groups, leading to the creation of a diverse library of thiazole derivatives. For instance, it is a precursor in the synthesis of N-substituted 2-aminothiazole (B372263) derivatives, which have been investigated as potential antitubercular agents. fishersci.co.uk The synthesis of these derivatives often involves the reaction of this compound with various amines.

One common method for synthesizing this compound itself is through the reaction of 2-amino-4-phenylthiazole (B127512) with reagents like n-butyl nitrite (B80452) and copper(II) bromide. researchgate.netnih.gov Another approach involves the bromination of 2-amino-4-phenylthiazole using molecular bromine in a suitable solvent like dioxane or dichloromethane.

Applications in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Reaction)

This compound is a valuable coupling partner in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A notable example is the Sonogashira reaction , which involves the coupling of a vinyl or aryl halide with a terminal alkyne. fishersci.co.ukwikidoc.org In this context, this compound acts as the aryl halide. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt co-catalyst in a basic medium. wikidoc.org

| Reaction | Catalyst System | Typical Conditions | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Amine base, room to elevated temperature | Aryl-alkyne derivatives |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80°C | Biphenyl-thiazole derivatives |

These cross-coupling reactions are pivotal for constructing more elaborate molecular architectures based on the thiazole scaffold.

Potential in Material Science Applications